molecular formula C15H19NO5S B2437635 (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid CAS No. 321979-11-7

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid

Cat. No.: B2437635
CAS No.: 321979-11-7
M. Wt: 325.38
InChI Key: QKFDASACICBUTH-SOFGYWHQSA-N
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Description

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinylsulfonyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate:

    Sulfonylation: The next step is the introduction of the piperidin-1-ylsulfonyl group to the methoxyphenyl intermediate. This is typically achieved through a sulfonylation reaction using a sulfonyl chloride derivative.

    Acrylic Acid Formation: The final step involves the formation of the acrylic acid moiety through a condensation reaction with an appropriate acrylic acid precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The piperidin-1-ylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The methoxy group and the piperidin-1-ylsulfonyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The acrylic acid moiety may also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in having a methoxy group attached to a phenyl ring.

    4-Methoxyphenylboronic acid: Another compound with a methoxy group on the phenyl ring.

    2-Methoxyphenylboronic acid: Similar structure but with the methoxy group in a different position.

Uniqueness

(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid is unique due to the presence of the piperidin-1-ylsulfonyl group and the acrylic acid moiety, which are not commonly found together in similar compounds

Properties

IUPAC Name

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDASACICBUTH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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